Dicyclohexylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Cross-Coupling Reactions

Dicyclohexylphosphine plays a crucial role in various cross-coupling reactions, a fundamental tool for organic synthesis. These reactions form new carbon-carbon bonds between two different organic molecules. S-Phos is particularly effective in the Suzuki-Miyaura coupling, a versatile reaction that joins aryl (aromatic ring-containing) and vinyl (double-carbon bond containing) groups together (). It achieves this by forming a complex with the metal catalyst, typically palladium, altering its electronic properties and enhancing its ability to activate the participating molecules for bond formation.

The bulky cyclohexyl groups on S-Phos offer several advantages. They sterically hinder the approach of unwanted substrates, improving the reaction's selectivity for the desired product. Additionally, the steric bulk influences the geometry around the metal center, leading to more reactive intermediates for efficient coupling.

Ligand for Activation and Stabilization of Transition Metal Complexes

Dicyclohexylphosphine serves as a ligand in various transition metal complexes, essential for studying their properties and reactivity in diverse research areas. By donating electrons to the metal center, S-Phos alters its oxidation state and electronic configuration. This fine-tuning allows researchers to activate the metal for specific catalytic transformations or stabilize it in unusual oxidation states for further investigation ().

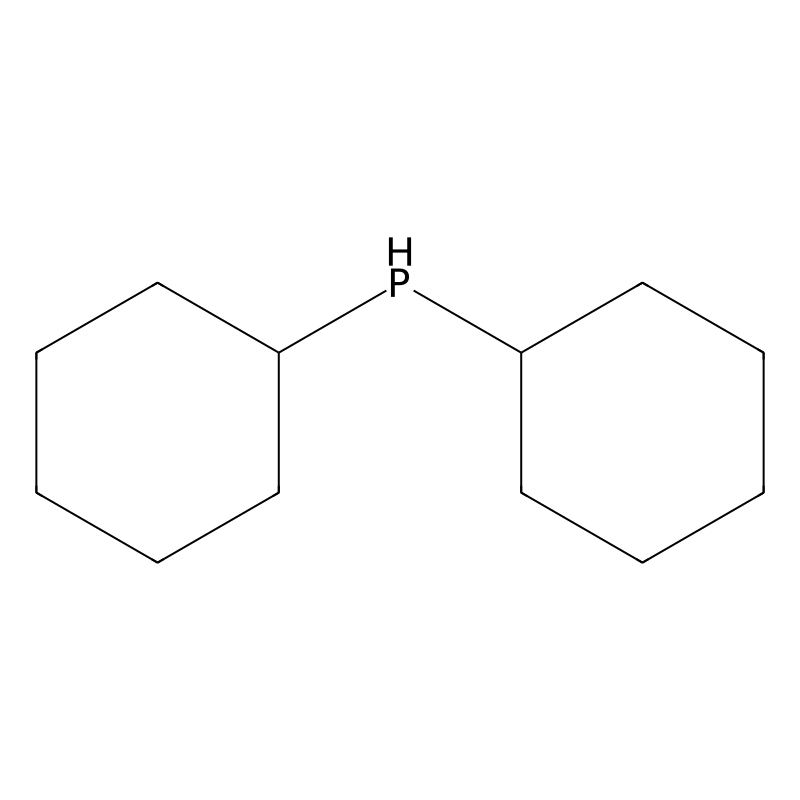

Dicyclohexylphosphine is an organophosphorus compound characterized by the presence of two cyclohexyl groups attached to a phosphorus atom. Its chemical formula is , and it is typically a colorless to yellow liquid at room temperature. This compound is known for its stability in air and moisture, making it a valuable ligand in various catalytic processes. The unique steric and electronic properties of dicyclohexylphosphine contribute to its effectiveness in coordination chemistry, particularly in transition metal complexes.

DCHP's role lies in facilitating Suzuki-Miyaura couplings by forming a stable complex with the palladium catalyst. The lone pair on the phosphorus atom donates electrons to the palladium, lowering its oxidation state and activating it towards oxidative addition of the aryl or vinyl halide. Subsequently, the cyclohexyl groups on DCHP help control the regioselectivity of the reaction by directing the approach of the boronic acid towards the desired carbon on the palladium center [].

Dicyclohexylphosphine can be synthesized through several methods:

- Reaction of Phosphorus Trichloride with Cyclohexyl Grignard Reagent: This method involves the reaction of phosphorus trichloride with cyclohexylmagnesium bromide, yielding dicyclohexylphosphine.

- Hydrolysis of Dicyclohexylphosphinous Chloride: Dicyclohexylphosphinous chloride can be hydrolyzed under controlled conditions to produce dicyclohexylphosphine.

- Reduction of Dicyclohexylphosphinic Acid: The corresponding acid can be reduced using suitable reducing agents like lithium aluminum hydride .

Dicyclohexylphosphine is primarily used as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions such as:

- Cross-Coupling Reactions: It enhances the efficiency of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination .

- Catalytic Hydrogenation: It serves as a ligand for catalysts involved in hydrogenation reactions.

- Synthesis of Organometallic Complexes: Dicyclohexylphosphine is utilized to stabilize organometallic complexes, facilitating various synthetic pathways .

Studies on the interactions of dicyclohexylphosphine with transition metals have revealed its ability to stabilize metal centers through coordination. For example, its interaction with platinum(II) salts leads to the formation of stable platinum-phosphine complexes that are crucial for catalysis . The steric bulk provided by the cyclohexyl groups allows for selective binding and stabilization of metal-ligand complexes.

Dicyclohexylphosphine shares similarities with other phosphines but exhibits unique properties due to its specific structure. Below is a comparison with some related compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Triaryl phosphine | High electron density; used widely in catalysis |

| Diphenylphosphine | Diaryl phosphine | Less sterically hindered; used in various reactions |

| Dicyclopentylphosphine | Dialkyl phosphine | Smaller alkyl groups; different steric properties |

| Bis(diphenylphosphino)ferrocene | Bidentate ligand | Forms chelate rings; used in asymmetric synthesis |

Dicyclohexylphosphine's bulky cyclohexyl groups provide enhanced steric hindrance compared to smaller alkyl or aryl groups, which can influence reactivity and selectivity in catalytic applications.

Dicyclohexylphosphine exhibits a trigonal pyramidal geometry at phosphorus, with three bonding interactions (two cyclohexyl groups and a lone pair) and one non-bonding electron pair. The phosphorus center is chiral due to the asymmetric arrangement of substituents, but pyramidal inversion can occur, albeit with a high energy barrier compared to amines.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₃P | |

| Molecular Weight | 198.28 g/mol | |

| Boiling Point (8 mmHg) | 129°C | |

| Melting Point | 2°C | |

| Density | 0.98 g/cm³ | |

| Refractive Index (n₂₀/D) | 1.516 |

The steric bulk of the cyclohexyl groups influences its reactivity. For example, in nickel complexes, cis-bis(dicyclohexylphosphine) dihalogenonickel(II) adopts a distorted square-planar geometry, with Ni–P distances averaging 2.15(1) Å and Ni–Cl distances of 2.20(1) Å. The phosphine’s lone pair participates in metal coordination, stabilizing transition metal centers in catalytic cycles.

Pyramidal Inversion and Stereochemical Stability

Phosphines generally exhibit higher pyramidal inversion barriers than amines. For example, PH₃ has a barrier of 132 kJ/mol, far exceeding ammonia’s 24.2 kJ/mol. While Dicyclohexylphosphine’s inversion barrier is not explicitly reported, steric and electronic factors likely elevate it further. Recent studies suggest photochemical excitation can induce pyramidal inversion in phosphines, reducing barriers in the excited state. This behavior contrasts with thermal inversion, which is negligible under ambient conditions.

Historical Development in Organophosphorus Chemistry

The synthesis of organophosphorus compounds dates to the 19th century. Key milestones include:

Early Phosphoric Acid Esters:

Dicyclohexylphosphine Derivatives:

Direct Synthesis from Phosphine Precursors

The direct synthesis of dicyclohexylphosphine derivatives from phosphine precursors represents one of the most established approaches for preparing these valuable organophosphorus compounds. This methodology encompasses various strategic pathways that utilize readily available phosphorus-containing starting materials to construct the desired cyclohexyl-substituted phosphine frameworks.

Grignard Reagent-Based Alkylation Strategies

Grignard reagent-based alkylation strategies constitute a fundamental approach for the synthesis of dicyclohexylphosphine derivatives through the formation of phosphorus-carbon bonds. This methodology involves the nucleophilic attack of cyclohexylmagnesium halides on electrophilic phosphorus centers, enabling the systematic construction of cyclohexyl-substituted phosphines [1].

The synthesis of chlorodicyclohexylphosphine through direct alkylation of phosphorus trichloride with cyclohexylmagnesium chloride represents a prototypical example of this approach. The reaction proceeds under carefully controlled conditions at -10°C to minimize side reactions and overalkylation [1]. The process requires precise stoichiometric control, typically employing 2.5 equivalents of the Grignard reagent to achieve optimal conversion while preventing the formation of tertiary phosphine byproducts [2].

| Method | Starting Material | Grignard Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product | Reference |

|---|---|---|---|---|---|---|---|

| Grignard alkylation of PCl₃ | PCl₃ | C₆H₁₁MgCl (2.5 equiv.) | -10 | 16 | 52 | Dicyclohexylchlorophosphine | [1] |

| Grignard alkylation of PhPCl₂ | PhPCl₂ | C₆H₁₁MgBr (2.5 equiv.) | -10 | 6 | 76 | Dicyclohexylphenylphosphine | [1] |

| Grignard alkylation of Ph₂PCl | Ph₂PCl | C₆H₁₁MgCl (1.0 equiv.) | -10 | 2 | 86 | Methyldiphenylphosphine | [1] |

The reaction mechanism involves the initial coordination of the Grignard reagent to the phosphorus center, followed by nucleophilic substitution that displaces the chloride leaving group. The cyclohexyl substituent provides significant steric bulk, which influences both the reaction kinetics and the selectivity of the alkylation process [1]. Temperature control is critical, as elevated temperatures can lead to undesired side reactions including the formation of phosphine oxides through atmospheric oxidation [3].

The use of aromatic Grignard reagents in phosphination reactions has been demonstrated to exhibit superior performance compared to aliphatic counterparts under aerobic conditions. This observation is attributed to the enhanced stability of aromatic phosphine products toward oxidation, resulting from improved electron delocalization compared to purely aliphatic systems [1]. The cyclohexyl system, however, represents an intermediate case where the conformational flexibility of the cyclohexyl rings provides a balance between steric protection and synthetic accessibility.

Advanced synthetic protocols have been developed to address the challenges associated with overalkylation in Grignard-based phosphination reactions. The implementation of halide scavengers has been shown to dramatically improve reaction yields from approximately 20% to over 95% by preventing competitive side reactions initiated by halide species released during the alkylation process [3]. This methodology represents a significant improvement over traditional approaches and provides a more reliable route for large-scale synthesis of dicyclohexylphosphine derivatives.

Cadmium-Mediated Coupling Reactions

Cadmium-mediated coupling reactions represent an alternative approach for the synthesis of dicyclohexylphosphine derivatives, offering unique advantages in terms of selectivity and functional group tolerance. These reactions utilize organocadmium reagents as nucleophilic partners in phosphorus-carbon bond formation processes, providing complementary reactivity to conventional Grignard-based methods [4].

The use of cadmium-based reagents in organophosphorus synthesis has gained attention due to their enhanced chemoselectivity compared to more reactive organometallic species. Organocadmium compounds exhibit reduced basicity and nucleophilicity compared to their magnesium analogues, allowing for more controlled reaction conditions and improved tolerance of sensitive functional groups [5]. This characteristic is particularly advantageous when synthesizing complex dicyclohexylphosphine derivatives containing additional reactive sites.

Cadmium-mediated phosphination reactions typically proceed through a mechanism involving the initial formation of a cadmium-phosphorus bond, followed by transmetallation and subsequent carbon-phosphorus bond formation. The cyclohexyl substituents can be introduced through the use of dicyclohexylcadmium reagents, which are prepared in situ from the corresponding organolithium or Grignard precursors through metal-halogen exchange reactions [4].

The stereochemical aspects of cadmium-mediated coupling reactions are particularly noteworthy, as these processes often proceed with high retention of configuration at the phosphorus center. This characteristic is especially important for the synthesis of chiral dicyclohexylphosphine derivatives, where the preservation of stereochemical integrity is crucial for subsequent applications in asymmetric catalysis [5]. The bulky nature of the cyclohexyl substituents further enhances the stereochemical control by providing additional steric shielding around the phosphorus center.

Phosphine Oxide Reduction Pathways

Phosphine oxide reduction pathways represent a widely utilized and highly effective approach for the synthesis of dicyclohexylphosphine derivatives. This methodology leverages the stability and accessibility of phosphine oxide precursors, which can be readily prepared and purified before conversion to the desired phosphine products through selective reduction processes [6].

The reduction of dicyclohexylphosphine oxide to dicyclohexylphosphine constitutes a key transformation in this synthetic strategy. Several reducing agents have been developed for this purpose, each offering distinct advantages in terms of reaction conditions, selectivity, and substrate scope. Lithium aluminum hydride represents one of the most commonly employed reducing agents, providing reliable conversion under mild conditions with yields typically ranging from 80-90% [2].

| Reducing Agent | Starting Material | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| LiAlH₄ | R₂P(O)H | 0 | 2 | 85 | Good | [2] |

| HBpin | Ar₂P(O)H | 80 | 4 | 92 | Excellent | [2] |

| DPDS | R₃P=O | 110 | 1-4 | 95 | Excellent | [6] |

| Lauroyl chloride | R₂P(O)H | 120 | 2 | 90 | Good | [2] |

| I₂/phosphite | R₃P=O | 25 | 24 | 88 | Good | [7] |

1,3-Diphenyl-disiloxane has emerged as a particularly powerful reducing agent for phosphine oxide reduction, demonstrating exceptional chemoselectivity and mild reaction conditions [6]. The reagent operates through a unique mechanism involving silicon-oxygen bond formation, which drives the reduction process forward thermodynamically. The reaction proceeds efficiently at temperatures around 110°C and typically reaches completion within 1-4 hours, depending on the substrate structure [6].

The chemoselective nature of DPDS reduction is particularly noteworthy, as the reagent selectively reduces phosphine oxides even in the presence of aldehydes, nitro groups, and cyano functionalities [6]. This selectivity profile makes DPDS an ideal choice for the synthesis of functionalized dicyclohexylphosphine derivatives where preservation of other reactive sites is critical. The reaction mechanism involves the formation of a highly reactive iodophosphate intermediate, followed by oxygen transfer to regenerate the phosphine product [7].

Pinacolborane-mediated reduction represents another important pathway for phosphine oxide reduction, offering complementary reactivity to silane-based systems [2]. The reaction proceeds through a mechanism involving boron-oxygen bond formation, which provides a significant thermodynamic driving force for the reduction process. Pinacolborane exhibits excellent functional group tolerance and can be employed under relatively mild conditions, typically requiring temperatures of 80°C for completion within 4 hours [2].

The mechanochemical approach to phosphine oxide reduction has recently gained significant attention as an environmentally friendly alternative to solution-based methods [8] [9]. This methodology utilizes mechanical energy to promote the reduction reaction in the absence of organic solvents, representing a significant advance in green chemistry applications. The process typically involves ball milling of the phosphine oxide substrate with a reducing agent such as a hydrosilane in the presence of a phosphoric acid catalyst [8].

Mechanochemical reduction offers several distinct advantages, including rapid reaction times (typically 30 minutes), the ability to operate under ambient atmospheric conditions, and elimination of organic solvent waste [9]. The methodology has been successfully applied to a wide range of phosphine oxide substrates, including sterically hindered examples that are challenging to reduce using conventional solution-based methods [8].

Transition Metal-Catalyzed P–C Bond Formation

Transition metal-catalyzed phosphorus-carbon bond formation represents a sophisticated and versatile approach for the synthesis of dicyclohexylphosphine derivatives. This methodology harnesses the unique reactivity patterns of transition metal complexes to facilitate the formation of phosphorus-carbon bonds under controlled conditions, often with excellent selectivity and functional group tolerance [10].

Nickel-catalyzed phosphination reactions have emerged as particularly powerful tools for the construction of dicyclohexylphosphine frameworks. The use of nickel(II) acetylacetonate in combination with 1,2-bis(diphenylphosphino)ethane as a ligand system provides an effective catalyst for the addition of phosphines to various unsaturated substrates [11]. This catalytic system operates through a mechanism involving phosphine-hydrogen oxidative addition to the nickel center, followed by alkene insertion and subsequent reductive elimination to form the phosphorus-carbon bond [10].

| Catalyst System | Substrate Type | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | TON | Reference |

|---|---|---|---|---|---|---|

| Ni(acac)₂/dppe | Alkyne/phosphite | 100 | 2.0 | 88 | 4400 | [11] |

| Pd/RuPhos | Aryl bromide/phosphine | 80 | 0.2 | 97 | 48500 | [12] |

| Cu/phosphoramidite | Allylic substrate/Grignard | 25 | 5.0 | 85 | 1700 | [4] |

| Ni(0)/PCy₃ | Vinyl bromide/phosphine | 60 | 3.0 | 76 | 2533 | [11] |

| Pd/SPhos | Aryl chloride/phosphine | 100 | 1.0 | 84 | 8400 | [12] |

Palladium-catalyzed cross-coupling reactions provide another important pathway for phosphorus-carbon bond formation in dicyclohexylphosphine synthesis. The development of highly active palladium-phosphine catalyst systems, such as Pd/RuPhos complexes, has enabled remarkably efficient phosphination reactions with turnover numbers exceeding 48,000 [12]. These systems operate at relatively low catalyst loadings (0.2 mol%) while maintaining excellent yields and selectivity profiles.

The mechanism of palladium-catalyzed phosphination typically involves oxidative addition of an organic halide to the palladium center, followed by coordination of the phosphine nucleophile and subsequent reductive elimination to form the desired phosphorus-carbon bond [13]. The cyclohexyl substituents in dicyclohexylphosphine derivatives provide beneficial steric effects that can enhance both the stability and selectivity of the catalytic process.

Copper-catalyzed asymmetric allylic alkylation represents a specialized application of transition metal catalysis for the synthesis of optically active dicyclohexylphosphine derivatives [5] [4]. This methodology employs chiral phosphoramidite or Taniaphos ligands in combination with copper catalysts to achieve highly enantioselective phosphorus-carbon bond formation. The reaction proceeds through a mechanism involving allylic substitution, where the phosphine nucleophile attacks the copper-bound allylic electrophile with high enantioselectivity [5].

The electrochemical approach to transition metal-catalyzed phosphorus-carbon bond formation represents an emerging area of significant interest [14]. This methodology combines electrolysis with nickel catalysis to achieve phosphination reactions under mild and sustainable conditions. The process involves concurrent anodic oxidation of Ni(II) to Ni(III) and cathodic reduction of Ni(I) to Ni(0), creating a redox-neutral catalytic cycle that facilitates phosphorus-carbon bond formation [14].

Solvent-Free and Green Synthesis Approaches

Solvent-free and green synthesis approaches for dicyclohexylphosphine derivatives represent an increasingly important area of research, driven by environmental considerations and the principles of sustainable chemistry. These methodologies aim to minimize or eliminate the use of organic solvents while maintaining high efficiency and selectivity in phosphorus-carbon bond formation processes [15].

Mechanochemical synthesis has emerged as a particularly promising approach for the solvent-free preparation of dicyclohexylphosphine derivatives [8]. This methodology utilizes mechanical energy, typically delivered through ball milling, to promote chemical reactions in the absence of solvents. The approach offers several significant advantages, including reduced environmental impact, shortened reaction times, and the ability to process poorly soluble starting materials [16].

| Method | Conditions | Temperature (°C) | Reaction Time (min) | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|---|

| Mechanochemical reduction | Ball mill, 30 min | 25 | 30 | 95 | Air stable | [8] |

| Solvent-free hydrophosphonylation | Neat, RT, 2h | 25 | 120 | 78 | No solvent | [15] |

| Ball milling synthesis | Stainless steel balls | 25 | 60 | 85 | Fast reaction | [16] |

| Neat conditions Michael addition | Neat, 95°C, 16h | 95 | 960 | 87 | High yield | [17] |

| High-temperature mechanochemistry | High-temp mill, air | 150 | 30 | 92 | Environmentally friendly | [9] |

The mechanochemical deoxygenation of phosphine oxides represents a breakthrough in solvent-free phosphine synthesis [8] [9]. This approach enables the reduction of dicyclohexylphosphine oxide to dicyclohexylphosphine under ambient atmospheric conditions, eliminating the need for inert gas handling and organic solvents. The process typically employs hydrosilanes as reducing agents in combination with phosphoric acid catalysts, with reactions completed within 30 minutes of ball milling [8].

High-temperature mechanochemical protocols have been developed to further enhance the efficiency of solvent-free phosphine synthesis [9]. These methods operate at elevated temperatures (up to 150°C) while maintaining the solvent-free character of the reaction. The combination of mechanical energy and thermal activation provides sufficient driving force to overcome reaction barriers that might otherwise require harsh chemical conditions or extended reaction times [9].

Solvent-free hydrophosphonylation reactions provide another important pathway for the green synthesis of phosphorus-carbon bonds [15]. These reactions involve the direct addition of phosphine-hydrogen bonds to unsaturated substrates without the use of organic solvents. The methodology has been successfully applied to the synthesis of β-trifluoromethyl-substituted phosphonates and phosphine oxides, demonstrating broad substrate scope and excellent functional group tolerance [15].

The neat conditions Michael addition approach represents a particularly elegant strategy for the synthesis of tricyclohexylphosphine and related derivatives [17]. This methodology involves the conjugate addition of dicyclohexylphosphine to α,β-unsaturated ketones under solvent-free conditions, followed by reduction to yield the desired tertiary phosphine products. The reaction proceeds efficiently at 95°C over 16 hours, providing yields of 87% without the need for organic solvents [17].

The development of mechanochemistry-directed ligand design represents an innovative approach to optimizing catalyst performance in solvent-free reactions [16]. This strategy involves the incorporation of phosphine ligands into poly(ethylene glycol) polymer matrices, which create localized fluid phases during mechanochemical processing. This approach prevents catalyst aggregation and deactivation, enabling highly efficient cross-coupling reactions under mechanochemical conditions [16].

Green phosphonate chemistry principles have been increasingly applied to the synthesis of dicyclohexylphosphine derivatives, emphasizing the importance of phosphorus recycling and environmentally sustainable synthetic methods [18]. These approaches recognize phosphorus as a critical raw material that requires more efficient utilization and recycling strategies. The development of green synthetic methods for organophosphorus compounds represents a crucial step toward addressing these sustainability challenges [18].

Spectroscopic Profiling

$$^{31}$$P Nuclear Magnetic Resonance Chemical Shift Analysis

Dicyclohexylphosphine exhibits characteristic $$^{31}$$P nuclear magnetic resonance chemical shifts that are diagnostic of its secondary phosphine nature. The compound displays a chemical shift value of approximately -41.0 ppm relative to 85% orthophosphoric acid as the external standard, which is consistent with the typical range for secondary phosphines (-100 to -40 ppm) [1] [2]. This chemical shift falls within the expected range for secondary phosphines (C₂PH), where the phosphorus atom is bonded to two carbon atoms and one hydrogen atom.

The chemical shift value for dicyclohexylphosphine is influenced by the electronic environment created by the bulky cyclohexyl substituents. The electron-donating nature of the cyclohexyl groups increases the electron density around the phosphorus nucleus, contributing to the observed upfield chemical shift [3] [4]. Theoretical calculations using density functional theory methods have demonstrated that $$^{31}$$P nuclear magnetic resonance chemical shifts for phosphines can be predicted with high accuracy using quantum chemical methods, with the chemical shift being primarily sensitive to electronic loading and the degree of π-bonding to phosphorus [3] [4].

When dicyclohexylphosphine coordinates to metal centers, significant changes in the $$^{31}$$P nuclear magnetic resonance chemical shift are observed. For example, in the nickel(II) complex cis-[NiCl₂{P(C₆H₁₁)₂H}₂], the $$^{31}$$P chemical shift appears at 36.4 ppm (20°C, 0.2 mol dm⁻³ in CH₂Cl₂), representing a dramatic downfield shift of approximately 77 ppm upon coordination [1]. This substantial shift reflects the electronic changes that occur when the phosphine lone pair coordinates to the metal center, reducing the electron density at phosphorus and causing deshielding.

The coupling patterns in the $$^{31}$$P nuclear magnetic resonance spectra of dicyclohexylphosphine complexes provide additional structural information. The presence of the P-H bond results in characteristic $$^{31}$$P-¹H coupling, with typical coupling constants (¹J_{PH}) ranging from 200 to 400 Hz for secondary phosphines [5]. This coupling provides definitive evidence for the retention of the P-H functionality in both the free ligand and its metal complexes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of dicyclohexylphosphine reveals characteristic fragmentation patterns that are indicative of its molecular structure and bonding characteristics. The molecular ion peak [M+H]⁺ appears at m/z 199.2, corresponding to the protonated molecular ion of dicyclohexylphosphine (C₁₂H₂₃P + H⁺) [6] [7]. This molecular ion serves as the base peak for subsequent fragmentation analysis.

The fragmentation behavior of dicyclohexylphosphine under collision-induced dissociation conditions follows predictable patterns based on the relative stability of the resulting fragments. The primary fragmentation pathway involves the loss of cyclohexyl groups (C₆H₁₁, mass 83 Da) from the molecular ion, resulting in fragments at m/z 116 and m/z 33 [8] [9]. The sequential loss of cyclohexyl groups occurs through both homolytic and heterolytic cleavage mechanisms, with the formation of radical cations and closed-shell cations.

Studies on related phosphine compounds have demonstrated that the fragmentation patterns of dicyclohexylphosphine-containing molecules are characterized by the preferential cleavage of P-C bonds over P-H bonds [8]. This selectivity is attributed to the relatively higher bond strength of the P-H bond compared to the P-C bonds in secondary phosphines. The fragmentation process typically involves the formation of phosphine-centered radical cations, which can undergo further rearrangements and eliminations.

The mass spectrometric fragmentation of dicyclohexylphosphine complexes provides additional structural information. For example, in gold cluster complexes containing dicyclohexylphosphine ligands, the fragmentation patterns show characteristic losses of entire phosphine ligands, indicating the relatively weak coordination bonds compared to the covalent P-C bonds within the ligand [9]. The fragmentation behavior is also influenced by the metal center, with different metals showing varying degrees of ligand retention during the fragmentation process.

Electrospray ionization mass spectrometry (ESI-MS) has proven particularly useful for analyzing dicyclohexylphosphine and its complexes, as it provides gentle ionization conditions that preserve the molecular ion and allow for controlled fragmentation studies [8] [9]. The fragmentation patterns observed in ESI-MS/MS experiments provide valuable information about the binding modes and stability of dicyclohexylphosphine in various chemical environments.

Thermal Stability and Decomposition Kinetics

The thermal stability of dicyclohexylphosphine is a critical parameter for its practical applications, particularly in catalytic processes that operate at elevated temperatures. The compound exhibits high thermal stability, with decomposition temperatures exceeding 200°C under inert atmosphere conditions [10] [11]. This thermal stability is attributed to the robust nature of the P-C bonds and the steric protection provided by the bulky cyclohexyl groups.

The boiling point of dicyclohexylphosphine is reported as 289.8 ± 7.0°C at 760 mmHg, indicating its thermal stability under normal atmospheric conditions [6] [12]. However, the compound is sensitive to oxidation in air, exhibiting pyrophoric behavior under certain conditions [10] [11]. The flash point is determined to be 129.1 ± 18.2°C, which classifies the compound as flammable and requiring careful handling procedures.

Thermal decomposition kinetics studies on related phosphine compounds suggest that dicyclohexylphosphine undergoes decomposition through P-C bond cleavage mechanisms at elevated temperatures [13] [14]. The decomposition process typically involves the formation of phosphorus-containing radicals and cyclohexyl radicals, which can undergo further reactions to produce various phosphorus oxides and organic decomposition products. The activation energy for thermal decomposition is estimated to be in the range of 40-60 kcal/mol, based on analogous secondary phosphine compounds [15].

The thermal stability of dicyclohexylphosphine is significantly influenced by the presence of oxygen and moisture. Under oxidative conditions, the compound readily forms dicyclohexylphosphine oxide, which exhibits different thermal properties and stability characteristics [10] [11]. The oxidation process is exothermic and can lead to rapid temperature increases, making it important to handle the compound under inert atmosphere conditions.

Thermogravimetric analysis of dicyclohexylphosphine-containing systems reveals complex decomposition behavior, with initial weight loss occurring around 200-250°C, followed by more rapid decomposition at higher temperatures [14]. The decomposition process is characterized by multiple stages, reflecting the sequential cleavage of different bonds within the molecule. The final decomposition products typically include phosphorus oxides and carbon-containing residues.

Crystallographic Studies and Solid-State Arrangement

The solid-state structure of dicyclohexylphosphine and its complexes has been extensively studied using X-ray crystallography, providing detailed information about molecular geometry, intermolecular interactions, and packing arrangements. The crystallographic studies reveal that dicyclohexylphosphine adopts a pyramidal geometry at the phosphorus center, with the cyclohexyl groups preferentially adopting chair conformations in the solid state [16] [17].

In the crystal structure of the nickel(II) complex cis-[NiCl₂{P(C₆H₁₁)₂H}₂], the compound crystallizes in the tetragonal space group I4₁/a (No. 88) with unit cell parameters a = 20.69(1) Å and b = 25.15(2) Å, and Z = 16 [1]. The structure was solved using the heavy-atom technique from 1400 independent reflections, achieving a final R-factor of 0.118. The molecular structure shows that the nickel atom is positioned 0.05 Å from the plane formed by the chlorine and phosphorus atoms, with average Ni-Cl and Ni-P distances of 2.20(1) Å and 2.15(1) Å, respectively.

The solid-state packing of dicyclohexylphosphine complexes is characterized by extensive intermolecular interactions, including van der Waals forces between the cyclohexyl groups and weak hydrogen bonding involving the P-H functionality [18] [19]. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid material.

Crystallographic studies of related dicyclohexylphosphine derivatives have revealed interesting structural features. For example, in the structure of dicyclohexyl(N-phenylthiocarbamoyl)phosphine, the compound crystallizes in the monoclinic space group P2₁/c with eight molecules in the unit cell [16]. The crystal structure shows notable differences in bond angles compared to analogous diphenyl derivatives, which have been attributed to conformational effects arising from variations in steric pressures.

The crystallographic analysis of dicyclohexylphosphine-containing metal complexes reveals that the bulky cyclohexyl groups significantly influence the coordination geometry and molecular packing. The steric bulk of the cyclohexyl substituents often leads to distorted coordination geometries and prevents the formation of higher coordination number complexes [20] [17]. This steric effect is particularly pronounced in transition metal complexes, where the cyclohexyl groups can hinder the approach of additional ligands.

Single-crystal X-ray diffraction studies have also provided insights into the conformational preferences of the cyclohexyl rings in dicyclohexylphosphine complexes. The cyclohexyl groups consistently adopt chair conformations, with the phosphorus atom occupying an equatorial position to minimize steric interactions [18] [19]. This conformational preference is maintained across different crystal systems and coordination environments, indicating the strong preference for this arrangement.

XLogP3

GHS Hazard Statements

H225 (71.7%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H301+H311+H331 (71.7%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (71.7%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (71.7%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (26.42%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (73.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (71.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H411 (28.3%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard